2,6-Difluorophenylacetonitrile

Catalog No.
S703507
CAS No.
654-01-3
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenylacetonitrile

CAS Number

654-01-3

Product Name

2,6-Difluorophenylacetonitrile

IUPAC Name

2-(2,6-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

GVAYBGQTAADLJS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC#N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)F

The exact mass of the compound 2,6-Difluorophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorophenylacetonitrile (CAS 654-01-3) is a di-halogenated aromatic nitrile utilized primarily as a highly activated building block in the synthesis of advanced pharmaceuticals and agrochemicals. Structurally, the presence of two highly electronegative fluorine atoms at the ortho positions exerts a strong electron-withdrawing inductive effect on the benzylic carbon. This specific substitution pattern lowers the pKa of the benzylic protons compared to unsubstituted phenylacetonitrile, facilitating deprotonation and subsequent electrophilic substitution under milder conditions. Industrially, it is a critical precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and etoxazole-class acaricides, where both its reactivity profile and the specific steric dimensions of the 2,6-difluorophenyl moiety are required for downstream application efficacy [1].

Substituting 2,6-difluorophenylacetonitrile with generic analogs such as phenylacetonitrile, 2-fluorophenylacetonitrile, or 2,6-dichlorophenylacetonitrile fundamentally alters both process chemistry and final product performance. In synthetic workflows, the absence of the dual ortho-fluorine inductive effect in mono-fluorinated or unsubstituted analogs increases the benzylic pKa, necessitating harsher bases or higher temperatures for deprotonation, which can trigger unwanted self-condensation or lower overall yields [1]. Furthermore, in downstream applications, the 2,6-difluorophenyl group is a precise pharmacophore requirement; for instance, in acaricidal 2,4-diphenyloxazolines, replacing the 2,6-difluoro motif with other halogens or removing it entirely results in a near-complete loss of binding affinity to target enzymes like chitin synthase 1 [2].

One-Pot Condensation Yield in NNRTI API Synthesis

In the synthesis of the NNRTI microbicide MC-1220, 2,6-difluorophenylacetonitrile demonstrates high processability by enabling a streamlined one-pot reaction sequence. When condensed with 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, followed by methylation and acidic hydrolysis, the use of 2,6-difluorophenylacetonitrile yields the final API at 74% overall yield without the need to isolate intermediates. In contrast, step-wise isolation methods or the use of less activated benzylic nitriles typically result in significant yield attrition across multiple unit operations [1].

Evidence DimensionOverall isolated yield of complex API (MC-1220)
Target Compound Data74% yield in a continuous one-pot sequence
Comparator Or BaselineStep-wise isolation (historically lower cumulative yields) or unactivated nitriles
Quantified DifferenceMaintains >70% efficiency across three synthetic transformations (condensation, methylation, hydrolysis)
ConditionsNaH in DMF at room temperature, followed by concentrated HCl hydrolysis

High one-pot yield directly reduces the number of manufacturing steps, solvent waste, and overall procurement costs for API synthesis.

Precursor Suitability for Chitin Synthase 1 Inhibitors

For the production of etoxazole-class acaricides, 2,6-difluorophenylacetonitrile is the obligate precursor due to its compatibility with the Ritter reaction and the biological necessity of the di-fluoro motif. The compound reacts efficiently with α-bromo alcohols to generate amides that are subsequently cyclized into 2,4-diphenyloxazolines. Quantitative structure-activity relationship (QSAR) studies demonstrate that the 2,6-difluorophenyl group is strictly required for strong acaricidal action against chitin synthase 1; substitution with unsubstituted phenylacetonitrile yields products lacking meaningful contact toxicity against target mites [1].

Evidence DimensionDownstream acaricidal activity and target binding
Target Compound DataStrong acaricidal action (inhibition of embryonic formation)
Comparator Or BaselineUnsubstituted phenylacetonitrile (inactive downstream product)
Quantified DifferenceComplete loss of commercial acaricidal efficacy when the 2,6-difluoro motif is omitted
ConditionsRitter reaction with α-bromo alcohols followed by alkaline cyclization

Procurement of this exact compound is mandatory for synthesizing etoxazole-class agrochemicals; generic analogs yield biologically inactive products.

Benzylic Activation for Mild Alkylation

The dual ortho-fluorine atoms on 2,6-difluorophenylacetonitrile exert a strong inductive pull that significantly increases the acidity of the benzylic protons compared to unsubstituted baseline materials. This electronic activation allows for complete deprotonation using standard, easy-to-handle bases like sodium hydride at room temperature. In contrast, unsubstituted phenylacetonitrile possesses a higher benzylic pKa (~21.9 in DMSO), often requiring stronger organometallic bases or elevated temperatures to achieve similar carbanion concentrations, which increases the risk of base-catalyzed side reactions [1].

Evidence DimensionDeprotonation conditions for benzylic carbanion formation
Target Compound DataEfficient deprotonation at room temperature with NaH
Comparator Or BaselinePhenylacetonitrile (requires harsher conditions or stronger bases due to higher pKa)
Quantified DifferenceEliminates the need for extreme temperatures or highly reactive organolithium reagents during scale-up
ConditionsCondensation and alkylation reactions in polar aprotic solvents (e.g., DMF)

Enables milder, safer scale-up conditions and minimizes impurity formation during industrial manufacturing.

Commercial Synthesis of Etoxazole-Class Acaricides

Directly leverages the compound's high yield in Ritter reactions and the strict biological requirement for the 2,6-difluorophenyl pharmacophore to produce inhibitors of chitin synthase 1 [1].

Manufacturing of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Utilizes the enhanced benzylic acidity of the compound to achieve high-yield (74%), one-pot condensation and methylation sequences for APIs like MC-1220 [2].

Advanced Benzylic Alkylation Workflows

Serves as an activated building block in synthetic pathways where mild deprotonation conditions (e.g., room temperature NaH) are required to avoid side reactions common with unactivated phenylacetonitriles [2].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.36%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

654-01-3

Wikipedia

2,6-Difluorophenylacetonitrile

Dates

Last modified: 08-15-2023

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